molecular formula C20H16ClN5O B5663601 N-(3-chlorophenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide

N-(3-chlorophenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide

Katalognummer: B5663601
Molekulargewicht: 377.8 g/mol
InChI-Schlüssel: MFUZUPFVWZQCQD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(3-Chlorophenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide is a heterocyclic compound featuring a pyrazolo-triazine core fused with substituents that modulate its physicochemical and biological properties. The 3-chlorophenyl carboxamide group at position 3 and methyl/phenyl substituents at positions 4, 7, and 8 distinguish it from related analogs. This compound is hypothesized to exhibit anticancer activity, as inferred from structural analogs in the pyrazolo-triazine family .

Eigenschaften

IUPAC Name

N-(3-chlorophenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O/c1-12-17(14-7-4-3-5-8-14)19-24-23-18(13(2)26(19)25-12)20(27)22-16-10-6-9-15(21)11-16/h3-11H,1-2H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFUZUPFVWZQCQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NC2=C(C(=NN12)C)C3=CC=CC=C3)C(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(3-chlorophenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide is a synthetic compound that belongs to the class of pyrazolo[5,1-c][1,2,4]triazines. This compound has garnered attention due to its diverse biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article reviews the synthesis, characterization, and biological activities of this compound based on recent studies.

Synthesis and Characterization

The synthesis of N-(3-chlorophenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide typically involves multi-step organic reactions. The initial steps include the formation of the pyrazolo-triazine core followed by functionalization to introduce the carboxamide group. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Table 1: Characterization Data

TechniqueResult
1H NMR δ: 2.60 (s), 6.61 (d), 7.51 (t)
13C NMR δ: 24.8, 95.9, 108.3
HRMS Calcd: 284.0955 [M+H], Found: 284.0953

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of N-(3-chlorophenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide against various cancer cell lines. For instance, a study reported that this compound exhibited significant cytotoxic effects against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines with IC50 values of 6.2 µM and 43.4 µM respectively .

The mechanism by which this compound exerts its anticancer effects is believed to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, compounds with triazine moieties have been shown to modulate cytokine production and exhibit immunomodulatory effects .

Anti-inflammatory Activity

In addition to its anticancer properties, N-(3-chlorophenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide has demonstrated anti-inflammatory effects in preclinical models. Studies indicate that it may inhibit pro-inflammatory cytokines and reduce inflammation in various tissues .

Case Study 1: Cytotoxicity Evaluation

A comprehensive evaluation was conducted on the cytotoxic effects of N-(3-chlorophenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide using multiple human cancer cell lines:

  • Cell Lines Tested : HCT-116 (colon cancer), T47D (breast cancer), MCF-7 (breast cancer)
  • Results :
    • HCT-116: IC50 = 6.2 µM
    • T47D: IC50 = 43.4 µM
    • MCF-7: IC50 = 27.3 µM

This study confirmed the compound's potential as a lead candidate for further development in cancer therapy.

Case Study 2: Anti-inflammatory Assessment

In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with N-(3-chlorophenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide resulted in a significant reduction in inflammatory markers such as TNF-alpha and IL-6 compared to untreated controls.

Wissenschaftliche Forschungsanwendungen

Biological Activities

1. Antimicrobial Activity
Research indicates that derivatives of pyrazolo[5,1-c][1,2,4]triazines exhibit promising antimicrobial properties. For instance, a study demonstrated that certain derivatives showed significant inhibitory effects against various bacterial strains and fungi. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

2. Antitumor Activity
N-(3-chlorophenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide has been evaluated for its antitumor effects. In vitro studies reported that this compound exhibited cytotoxicity against several cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2). Notably, it showed greater efficacy than the standard chemotherapeutic agent doxorubicin in inhibiting cell proliferation .

3. Neuroprotective Effects
Emerging evidence suggests that this compound may possess neuroprotective properties. It has been investigated for its potential in treating neurodegenerative diseases by modulating neuroinflammatory responses and protecting neuronal cells from oxidative stress .

Case Study 1: Antimicrobial Efficacy

A study published in PubMed assessed the antimicrobial activity of several pyrazolo[5,1-c][1,2,4]triazine derivatives against clinical isolates of bacteria. The results indicated that compounds similar to N-(3-chlorophenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide displayed minimum inhibitory concentrations (MICs) lower than those of conventional antibiotics .

Case Study 2: Antitumor Activity

In a comparative study involving various pyrazolo derivatives, N-(3-chlorophenyl)-4,7-dimethyl-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide was shown to induce apoptosis in cancer cells through the activation of caspase pathways. The study utilized MTT assays to determine cell viability and flow cytometry for apoptosis detection .

Summary Table of Applications

Application AreaDescriptionReferences
AntimicrobialEffective against various bacterial strains; disrupts cell wall synthesis ,
AntitumorCytotoxic effects on MCF-7 and HepG2 cells; superior efficacy compared to doxorubicin ,
NeuroprotectivePotential protective effects against neurodegeneration; modulates inflammatory responses

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Variations and Physicochemical Properties

Key structural analogs differ in substituents on the carboxamide group and pyrazolo-triazine core. These variations influence electronic properties, solubility, and binding interactions:

Compound Name Substituent (R) Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound 3-Chlorophenyl ~442* Not reported Carboxamide, Cl, CH₃, Ph
N-(4-Methoxyphenyl) analog 4-Methoxyphenyl 437.52 Not reported Carboxamide, OCH₃, CH₃, Ph
4-Amino-8,10-dimethyl-N-(p-tolyl) analog p-Tolyl ~430† >300 Carboxamide, NH₂, CH₃, Pyrido
Ethyl 4-amino-7-methyl-8-phenyl ester Ethoxycarbonyl ~318‡ Not reported Ester, NH₂, CH₃, Ph

*Estimated by replacing the 4-methoxy group (31 g/mol) in with Cl (35.45 g/mol).
†Calculated based on formula in .
‡Derived from ethyl ester instead of carboxamide.

  • Thermal Stability : Analogs with carboxamide groups (e.g., ) exhibit high melting points (>300°C), suggesting strong intermolecular hydrogen bonding and thermal stability, which the target compound likely shares .

Key Research Findings

Spectroscopic Characterization

  • IR Spectroscopy : Carboxamide C=O stretches (~1670 cm⁻¹) and N–H bends (~3300 cm⁻¹) are consistent across analogs .
  • NMR Spectroscopy : ¹H-NMR of methyl groups (δ 2.1–2.5 ppm) and aromatic protons (δ 7.0–8.0 ppm) align with regioselective substitution patterns .

Computational Insights

Molecular docking of analogs (e.g., ) reveals that:

  • Chlorophenyl vs. Methoxyphenyl : The chloro substituent’s electron-withdrawing nature may enhance interactions with hydrophobic pockets in kinase targets.
  • Methyl Groups : Improve steric fit in enzyme active sites, as seen in pyrido-pyrazolo-triazines .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.